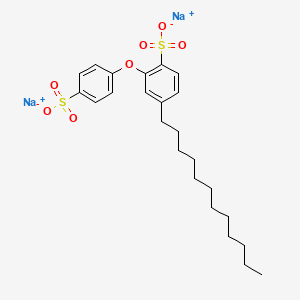

Disodium 4-dodecyl-2,4'-oxydibenzenesulfonate

概要

説明

Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is an inorganic compound with the molecular formula C24H32Na2O7S2 . It is used as a cross-linking agent and can be used as an emulsifier for emulsion polymerization, a leveling agent in the nylon printing and dyeing industry, and a wetting agent, a coupling agent, and a stabilizer in the detergent industry .

Synthesis Analysis

The synthesis of Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate involves the reaction of dodecyl diphenyl ether with fuming sulfuric acid (SO3 20%~25%) at about 15°C. The molar ratio of dodecyl diphenyl ether to fuming sulfuric acid is 1:2.2. After the dropping of fuming sulfuric acid, the temperature is raised to 50°C and the reaction is allowed to proceed for 3 hours .Molecular Structure Analysis

The molecular structure of Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is represented by the SMILES notation: CCCCCCCCCCCCc1ccc(c(c1)Oc2ccc(cc2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] and the InChI notation: InChI=1S/C24H34O7S2.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-18-24(33(28,29)30)23(19-20)31-21-14-16-22(17-15-21)32(25,26)27;;/h13-19H,2-12H2,1H3,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 .Chemical Reactions Analysis

Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate reacts with hydrogen peroxide to produce persulfate and diphenyl ether .Physical And Chemical Properties Analysis

Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is a amber transparent liquid. It has a relative density of 1.161 at 25°C and a viscosity of 145MPa·s at 25°C at a concentration of 0.1%. It is soluble in water, hydrochloric acid, and alkali solution, but insoluble in mineral oil and xylene .科学的研究の応用

1. Development of a Semi-aqueous-based Ink Cleaner

Disodium 4-dodecyl-2,4'-oxydibenzenesulfonate has been utilized in the development of a semi-aqueous-based ink cleaner. This cleaner, using D-limonene as the main solvent, demonstrates effective cleaning capabilities, particularly for ink. The research explored the optimal concentrations and compositions for the most effective cleaning results (Che Jing-jing, 2010).

2. Highly Sensitive Detection of Melamine

In a study on detecting melamine, a method involving this compound was developed. This approach used resonance Rayleigh scattering (RRS) and showed that the surfactant could form an ion-association complex with melamine, leading to enhanced RRS intensity and sensitivity in detection (Peng Wang et al., 2013).

3. Micellar Electrokinetic Chromatography of Naphthalene Derivatives

In chromatography, this compound has been used as a micelle-forming reagent. It proved effective in separating naphthalene derivatives, demonstrating different selectivity and wider migration time windows compared to traditional surfactants like sodium dodecyl sulfate (H. Harino et al., 1995).

4. Catalysis in Oxidation Reactions

This compound has also been studied for its catalytic activity in oxidation reactions. Specifically, it has been tested in the two-phase oxidation of toluene derivatives with cerium ammonium nitrate, offering a simple synthetic route to benzaldehydes (J. Skarżewski et al., 1985).

5. Enhanced Oil Recovery in Low Permeability Reservoirs

A study on enhanced oil recovery in extra-low permeability reservoirs used Disodium 4-Dodecyl-2,4′-Oxydibenzenesulfonate as a key component in a three-phase foam system. This system showed high efficiency in displacement and low damage to low permeability layers, indicating its potential in enhanced oil recovery applications (Ming Zhou et al., 2018).

Safety and Hazards

Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate should be handled with care to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided. Exposure should be avoided and special instructions should be obtained before use. Appropriate exhaust ventilation should be provided at places where dust is formed .

作用機序

Target of Action

It is known to be used as an emulsifier in emulsion polymerization , suggesting that it may interact with polymers or monomers in these reactions.

Mode of Action

Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is known to react with hydrogen peroxide to produce persulfate and diphenyl ether . This suggests that it may act as a catalyst or reactant in redox reactions, facilitating the breakdown of hydrogen peroxide.

Biochemical Pathways

Its role in emulsion polymerization suggests that it may influence the polymerization pathways of certain monomers.

Pharmacokinetics

It is known to be soluble in water, hydrochloric acid, and alkali solutions, but insoluble in mineral oil and xylene . This solubility profile may influence its bioavailability and distribution in aqueous environments.

Result of Action

Its use in emulsion polymerization suggests that it may facilitate the formation of polymer chains from monomers, potentially influencing the properties of the resulting polymers.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate. For instance, its solubility in different solvents suggests that the presence and concentration of these solvents in the environment can affect its availability and reactivity. Additionally, its reaction with hydrogen peroxide suggests that the presence and concentration of hydrogen peroxide in the environment can also influence its action.

生化学分析

Biochemical Properties

Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate plays a significant role in biochemical reactions due to its surfactant nature. It interacts with various enzymes, proteins, and other biomolecules, primarily through hydrophobic and electrostatic interactions. This compound can alter the surface tension of aqueous solutions, facilitating the formation of micelles and enhancing the solubility of hydrophobic substances . These interactions can affect the activity of enzymes and proteins, potentially leading to changes in biochemical pathways.

Cellular Effects

Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can disrupt cell membranes due to its surfactant properties, leading to changes in membrane permeability and fluidity . This disruption can affect the function of membrane-bound proteins and receptors, altering cell signaling pathways. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of disodium 4-dodecyl-2,4’-oxydibenzenesulfonate involves its ability to interact with biomolecules through hydrophobic and electrostatic interactions. It can bind to enzymes and proteins, either inhibiting or activating their functions . The compound’s surfactant properties allow it to integrate into lipid bilayers, disrupting membrane integrity and affecting membrane-associated processes. These interactions can lead to changes in gene expression and enzyme activity, ultimately influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of disodium 4-dodecyl-2,4’-oxydibenzenesulfonate can change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in membrane integrity and enzyme activity. In vitro and in vivo studies have shown that the compound’s effects can vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of disodium 4-dodecyl-2,4’-oxydibenzenesulfonate in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in membrane integrity and enzyme activity . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including cell lysis and disruption of normal cellular processes.

Metabolic Pathways

Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate lipid metabolism and membrane dynamics . The compound can affect metabolic flux by altering the activity of key enzymes involved in lipid synthesis and degradation. Additionally, it may influence metabolite levels by changing the solubility and availability of hydrophobic molecules within the cell.

Transport and Distribution

Within cells and tissues, disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is transported and distributed through interactions with transporters and binding proteins . The compound’s surfactant properties allow it to integrate into lipid bilayers, facilitating its movement across cell membranes. It can accumulate in specific cellular compartments, depending on the presence of binding proteins and transporters that recognize and interact with the compound.

Subcellular Localization

Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is localized to specific subcellular compartments, including the plasma membrane and intracellular organelles . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to these compartments. The compound’s presence in the membrane can affect membrane-associated processes, while its localization within organelles can influence intracellular signaling and metabolic pathways.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Disodium 4-dodecyl-2,4'-oxydibenzenesulfonate involves the reaction of dodecylbenzene with sulfuric acid to form dodecylbenzenesulfonic acid, which is then reacted with sodium hydroxide to form the disodium salt. The oxydibenzene group is introduced through a reaction with 4-chlorocatechol.", "Starting Materials": [ "Dodecylbenzene", "Sulfuric acid", "Sodium hydroxide", "4-chlorocatechol" ], "Reaction": [ "Dodecylbenzene is reacted with sulfuric acid to form dodecylbenzenesulfonic acid.", "Dodecylbenzenesulfonic acid is reacted with sodium hydroxide to form the disodium salt.", "4-chlorocatechol is reacted with the disodium salt to introduce the oxydibenzene group.", "The resulting compound is purified through recrystallization or chromatography." ] } | |

| 7575-62-4 | |

分子式 |

C24H34NaO7S2 |

分子量 |

521.6 g/mol |

IUPAC名 |

disodium;4-dodecyl-2-(4-sulfonatophenoxy)benzenesulfonate |

InChI |

InChI=1S/C24H34O7S2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-18-24(33(28,29)30)23(19-20)31-21-14-16-22(17-15-21)32(25,26)27;/h13-19H,2-12H2,1H3,(H,25,26,27)(H,28,29,30); |

InChIキー |

OXAZUAIJIHYWDR-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCC1=CC(=C(C=C1)S(=O)(=O)[O-])OC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+].[Na+] |

正規SMILES |

CCCCCCCCCCCCC1=CC(=C(C=C1)S(=O)(=O)O)OC2=CC=C(C=C2)S(=O)(=O)O.[Na] |

| 7575-62-4 | |

製品の起源 |

United States |

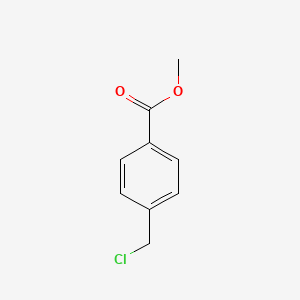

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Disodium 4-dodecyl-2,4'-oxydibenzenesulfonate in ink cleaning agents?

A1: this compound (C12-MADS) functions as a surfactant in semi-aqueous-based ink cleaning agents. [] Research demonstrates its effectiveness when combined with D-limonene as the main solvent. In an aqueous-based system, the optimal ratio of C12-MADS, Linear alkylbenzene sulfonate (LAS), and Sorbitan monopalmitate (Span 40) is 1:1:1, with a surfactant concentration of 0.03 mol/L. [] This formulation effectively removes ink residues.

Q2: How does the structure of this compound contribute to its properties in high-temperature leveling agents for dyeing?

A2: While the provided research [] does not explicitly elaborate on the structural properties of this compound, its inclusion in the formulation suggests it contributes to the leveling agent's overall performance. It's likely that the molecule's structure, featuring a long hydrophobic alkyl chain and hydrophilic sulfonate groups, facilitates its function as a surfactant. This dual nature allows it to interact with both the dye and the fabric, promoting even distribution and preventing dye aggregation at high temperatures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。